5-amino-4-fluoro-N,2-dimethylbenzamide
Description
5-Amino-4-fluoro-N,2-dimethylbenzamide is a fluorinated benzamide derivative with the molecular formula C₉H₁₁FN₂O and a molecular weight of 161.68 g/mol . Its structure features an amino group (-NH₂) at the 5-position, a fluorine atom at the 4-position, and two methyl groups (-CH₃) attached to the benzamide nitrogen and the 2-position of the benzene ring. The compound is listed with a purity of 95% and a CAS registry number of 1862963-13-0 .
Properties
IUPAC Name |
5-amino-4-fluoro-N,2-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-5-3-7(10)8(11)4-6(5)9(13)12-2/h3-4H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSGDQCUVZNJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-fluoro-N,2-dimethylbenzamide typically involves the following steps:
Nitration: The starting material, 4-fluoro-N,2-dimethylbenzamide, undergoes nitration to introduce a nitro group at
Biological Activity
5-Amino-4-fluoro-N,2-dimethylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key features:
- Amino Group: Enhances solubility and potential interactions with biological targets.
- Fluoro Group: Often increases metabolic stability and alters lipophilicity.
- Dimethyl Substitution: Affects steric hindrance and electronic properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may act as an inhibitor for certain kinases and histone deacetylases (HDACs), which are pivotal in cancer biology.
Antiviral Activity
Recent investigations have highlighted the compound's potential as an antiviral agent. For instance, studies on related benzamide derivatives indicate that modifications in the benzamide structure can lead to significant antiviral effects against filoviruses like Ebola and Marburg viruses.
Table 1: Antiviral Activity Comparison of Benzamide Derivatives
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| 4-(Aminomethyl)benzamide | <10 | High |
| 4-(Bis-(2-Chloroethyl)-Amino)-Benzamide | 1.30 | Moderate |
Antitumor Activity
The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For example, analogs with similar structures demonstrated significant antiproliferative effects in HepG2 liver cancer cells.
Table 2: Antitumor Activity of Related Compounds
| Compound | IC50 (µM) | Tumor Growth Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| N-(2-Amino-4-Fluorophenyl)-4-(Bis-(2-Chloroethyl)-Amino)-Benzamide | 1.30 | 48.89 |
| SAHA (Suberoylanilide Hydroxamic Acid) | 17.25 | 48.13 |
Case Studies
- Ebola Virus Inhibition : A study demonstrated that structurally similar compounds to this compound effectively inhibited Ebola virus entry into cells, suggesting a potential therapeutic application for this compound in viral infections .
- HDAC Inhibition : Research indicates that benzamide derivatives exhibit selective inhibition of HDAC enzymes, with implications for cancer therapy. The specific structural modifications can enhance their potency against various HDAC isoforms .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of the compound on different cancer cell lines, revealing a promising profile for further development as an anticancer agent .
Scientific Research Applications
Pharmaceutical Applications
5-Amino-4-fluoro-N,2-dimethylbenzamide has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with various biological targets, including receptors and enzymes involved in disease pathways.
Potential Therapeutic Uses:
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The compound's ability to interact with kinase targets may provide a pathway for developing novel anticancer therapies.
- Neurological Disorders: The compound's potential as a serotonin transporter (SERT) ligand suggests applications in treating mood disorders and other neurological conditions. Research indicates that derivatives of similar benzamide structures have shown promising results in imaging studies for SERT .
- Inflammation Modulation: There is emerging evidence that compounds with similar functional groups can modulate inflammatory responses, making them candidates for treating autoimmune diseases.
Case Studies and Research Findings
Several studies have assessed the efficacy and safety of this compound:
- A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed high binding affinities to SERT, indicating potential for use in neuropharmacology . The binding affinities ranged from 0.07 to 1.5 nM, suggesting strong interactions with the target.
- In vitro assays conducted on cell lines overexpressing monoamine transporters showed that these compounds effectively penetrate the blood-brain barrier, which is crucial for central nervous system drug development .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Binding Affinity (nM) | Therapeutic Area | Notes |
|---|---|---|---|
| This compound | 0.07 - 1.5 | Neurological Disorders | High SERT affinity; potential antidepressant |
| 2-Fluoroethoxy derivatives | 0.03 - 0.95 | Imaging Agents | Excellent brain uptake; used in SERT imaging |
| Bicyclic Kinase Inhibitors | Variable | Cancer | Targeting PIM kinase; anticancer activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
